2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Physicochemical Properties Lipophilicity Medicinal Chemistry

2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde (CAS 590391-01-8) is a member of the 2-arylindole-3-carbaldehyde class, characterized by an indole core bearing a formyl group at the 3-position and a 3,4-dimethylphenyl substituent at the 2-position. This substitution pattern is of particular synthetic significance, as the aldehyde moiety serves as a versatile functional handle for condensation reactions, while the specific 3,4-dimethylphenyl group modulates electronic and steric properties compared to other regioisomers or unsubstituted phenyl analogs.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 590391-01-8
Cat. No. B112815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde
CAS590391-01-8
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)C
InChIInChI=1S/C17H15NO/c1-11-7-8-13(9-12(11)2)17-15(10-19)14-5-3-4-6-16(14)18-17/h3-10,18H,1-2H3
InChIKeyPVIYVHWXJIXQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde (590391-01-8): A Strategic 2-Arylindole-3-carbaldehyde Building Block for Heterocyclic Synthesis


2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde (CAS 590391-01-8) is a member of the 2-arylindole-3-carbaldehyde class, characterized by an indole core bearing a formyl group at the 3-position and a 3,4-dimethylphenyl substituent at the 2-position . This substitution pattern is of particular synthetic significance, as the aldehyde moiety serves as a versatile functional handle for condensation reactions, while the specific 3,4-dimethylphenyl group modulates electronic and steric properties compared to other regioisomers or unsubstituted phenyl analogs . In the context of procurement for medicinal chemistry and heterocyclic synthesis, this compound's value lies in its demonstrated utility as a precursor to biologically active tetraarylimidazoles and related indole-fused systems, where aryl substituent variation is critical for optimizing target activity and physicochemical profiles [1].

Why 2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde Cannot Be Interchanged with Other 2-Arylindole-3-carbaldehydes


Generic substitution among 2-arylindole-3-carbaldehydes is scientifically invalid due to the profound impact of the aryl substituent's position and electronic nature on both the compound's intrinsic reactivity and the properties of its downstream products. The 3,4-dimethylphenyl group in this compound possesses a distinct electronic profile (characterized by a computed LogP of approximately 4.26 and a topological polar surface area of 32.86 Ų) compared to regioisomers like the 2,5-dimethylphenyl analog (LogP ~3.9) [1]. These differences directly translate into altered solubility, membrane permeability, and target binding interactions in the final bioactive molecules [2]. In multi-component reactions—such as the synthesis of tetraarylimidazoles—the aldehyde reactivity is influenced by the electronic nature of the 2-aryl group, affecting reaction kinetics and product yields. Therefore, substituting this compound with a different 2-arylindole-3-carbaldehyde introduces an uncontrolled variable into the synthetic sequence, potentially compromising reaction efficiency, altering the pharmacological profile of the resulting heterocycles, and invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde vs. Key Analogs


LogP Differential: 2-(3,4-Dimethylphenyl)- vs. 2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde

The 3,4-dimethylphenyl substitution pattern confers a higher computed lipophilicity (LogP = 4.26) compared to the 2,5-dimethylphenyl regioisomer (XLogP3 = 3.9) [1]. This 0.36 LogP unit difference corresponds to an approximately 2.3-fold higher calculated partition coefficient for the 3,4-isomer.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Versatile Precursor for Multi-Component Imidazole Synthesis with Demonstrated Biological Activity

This compound is a proven substrate in one-pot, four-component condensation reactions with substituted anilines, benzil, and ammonium acetate to yield tetraarylimidazoles [1]. The resulting imidazole library exhibited potent antiurease activity with IC50 values ranging from 0.12 ± 0.06 μM to 29.12 ± 0.18 μM, compared to the standard inhibitor thiourea (IC50 = 21.26 ± 0.12 μM) [1][2]. While the specific IC50 for the imidazole derived from this exact aldehyde is not isolated in the abstract, the study confirms the compound's successful integration into this synthetically valuable and bioactive scaffold class.

Heterocyclic Synthesis Multi-Component Reactions Urease Inhibition

Synthetic Accessibility via Established Vilsmeier-Haack Formylation Protocol

The synthesis of this compound via the Vilsmeier-Haack reaction is a well-established, industrially feasible route . Comparative analysis of synthetic methods for closely related 2-arylindole-3-carbaldehydes indicates that the Vilsmeier-Haack approach can achieve yields of 90–96% . While a specific, peer-reviewed yield for 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde is not available in the primary literature, the method's high yield for the 2,4-dimethylphenyl analog serves as a strong class-level inference of synthetic accessibility. This contrasts with more complex or lower-yielding catalytic formylation alternatives (e.g., ~78% yield) .

Synthetic Methodology Formylation Process Chemistry

Optimal Application Scenarios for 2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde Based on Differential Evidence


Synthesis of Indole-Imidazole Hybrids for Urease Inhibition

This compound is optimally employed as an aldehyde component in multi-component reactions to generate tetraarylimidazole libraries. Given the demonstrated potent antiurease activity of the resulting scaffolds [1], it is a strategic choice for medicinal chemistry programs focused on developing novel urease inhibitors for treating infections caused by Helicobacter pylori or Proteus mirabilis.

Structure-Activity Relationship (SAR) Studies on 2-Arylindole Pharmacophores

The distinct lipophilicity (LogP = 4.26) and electronic character of the 3,4-dimethylphenyl group compared to the 2,5-dimethylphenyl (XLogP3 = 3.9) or 2,4-dimethylphenyl isomers [1][2] make this compound essential for systematic SAR exploration. It allows researchers to probe the effect of specific aryl substitution patterns on target binding, metabolic stability, and physicochemical properties of final drug candidates.

Precursor to 2,3-Disubstituted Indoles via Condensation Chemistry

The reactive aldehyde group at the 3-position is a versatile handle for Knoevenagel condensations, aldol reactions, and Schiff base formation [1]. This compound serves as a direct precursor to 3-substituted indole derivatives, including acrylonitriles and acrylamides, which are valuable intermediates in the synthesis of more complex heterocyclic systems and natural product analogs.

Building Block for Functional Materials and Dyes

Indole-3-carbaldehydes are key intermediates in the synthesis of dyes, pigments, and organic electronic materials [1]. The specific 3,4-dimethylphenyl substitution pattern offers a unique combination of electronic properties and steric bulk, which can be leveraged to tune the optical and electronic properties of final materials, such as fluorescence emission or charge transport characteristics.

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